(-)-cis-Myrtanol
CAS No.: 51152-12-6
Cat. No.: VC3729262
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51152-12-6 |
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Molecular Formula | C10H18O |
Molecular Weight | 154.25 g/mol |
IUPAC Name | [(1S,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol |
Standard InChI | InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8+,9-/m0/s1 |
Standard InChI Key | LDWAIHWGMRVEFR-YIZRAAEISA-N |
Isomeric SMILES | CC1([C@@H]2CC[C@H]([C@@H]1C2)CO)C |
SMILES | CC1(C2CCC(C1C2)CO)C |
Canonical SMILES | CC1(C2CCC(C1C2)CO)C |
Introduction
Chemical Identity and Stereochemical Features
Structural Characterization
(-)-cis-Myrtanol belongs to the bicyclic monoterpenoid alcohol class, featuring a bicyclo[3.1.1]heptane skeleton substituted with a hydroxymethyl group at the C2 position. The cis designation refers to the spatial arrangement of substituents on the bicyclic framework, while the (-)-enantiomer specifies its levorotatory optical activity. Key structural identifiers include:
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IUPAC Name: (1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethanol
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Canonical SMILES: OC[C@H]1C[C@@H]2CC@HC2
X-ray crystallography and NMR studies confirm the cis configuration, where the hydroxyl group and the C6 methyl groups occupy proximal positions on the bicyclic system .
Physicochemical Properties
The compound’s physical properties are critical for its industrial handling and applications:
Property | Value | Conditions | Source |
---|---|---|---|
Boiling Point | 80°C | 0.5 Torr | |
Density | 0.9771 g/cm³ | 15°C | |
Optical Rotation ([α]D) | -22.5° (c=1, CHCl₃) | 20°C | |
Refractive Index | 1.483 | 20°C |
These parameters influence its volatility in fragrance formulations and solubility in organic solvents used in synthesis .
Natural Occurrence and Biosynthetic Pathways
Botanical Sources
(-)-cis-Myrtanol occurs naturally in essential oils, most notably in Rosmarinus officinalis L. (rosemary). A 2022 GC-MS analysis of Syrian rosemary oil identified cis-Myrtanol as a minor constituent (2.64%), alongside dominant terpenes like 3,5,5-trimethyl-1-hexene (51.30%) and borneol (8.22%) . This distribution suggests a secondary metabolic role in plant defense mechanisms or pollinator attraction.
Biosynthetic Route
In plants, (-)-cis-Myrtanol derives from the cyclization of geranyl pyrophosphate (GPP), a universal terpenoid precursor. Enzymatic hydroxylation at C2 of the nascent pinane skeleton precedes methylation to yield the 6,6-dimethyl configuration. Isotopic labeling studies in Myrtus communis have traced the incorporation of -labeled mevalonate into the bicyclic framework, confirming this pathway .
Synthetic Methodologies
Catalytic Hydrogenation of Myrtenal
Industrial production predominantly employs the hydrogenation of myrtenal (C₁₀H₁₄O) using palladium on carbon (Pd/C) under mild hydrogen pressure (1–3 atm). This method achieves >90% yield with high stereoselectivity for the cis isomer . Reaction conditions are optimized at 25–40°C in ethanol, minimizing epimerization.
Enantioselective Reduction of Myrtenone
Asymmetric reduction of myrtenone using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents enables enantiomeric excess (ee) >95%. For instance, nBorane-dimethyl sulfide complex with (R)-CBS catalyst produces (-)-cis-Myrtanol with 98% ee, as validated by chiral HPLC .
Oxidative and Reductive Transformations
(-)-cis-Myrtanol serves as a precursor in synthesizing derivatives:
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Oxidation: Treatment with Dess–Martin periodinane (DMP) in dichloromethane yields myrtenal (C₁₀H₁₄O) at 90% efficiency .
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Esterification: Acetylation with acetic anhydride produces (-)-cis-myrtanyl acetate, a fragrance fixative used in perfumery .
Analytical Characterization Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
NIST reference data (CAS 15358-92-6) provides benchmark retention indices and fragmentation patterns:
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃): δ 3.60 (dd, J = 10.8, 4.2 Hz, 1H, H-2), 1.68 (s, 3H, C6-CH₃), 1.25 (s, 3H, C6-CH₃) .
Future Research Directions
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